molecular formula C9H16N2O B037851 5-Hexyl-1,2-oxazol-3-amine CAS No. 119409-95-9

5-Hexyl-1,2-oxazol-3-amine

Cat. No. B037851
CAS RN: 119409-95-9
M. Wt: 168.24 g/mol
InChI Key: DNDNXOGZEUDOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexyl-1,2-oxazol-3-amine (HDOA) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the family of oxazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-Hexyl-1,2-oxazol-3-amine is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. 5-Hexyl-1,2-oxazol-3-amine has also been found to modulate the expression of various genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
5-Hexyl-1,2-oxazol-3-amine has been found to exhibit various biochemical and physiological effects such as reducing oxidative stress, inhibiting the expression of pro-inflammatory cytokines, and inducing apoptosis in cancer cells. 5-Hexyl-1,2-oxazol-3-amine has also been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Hexyl-1,2-oxazol-3-amine in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on 5-Hexyl-1,2-oxazol-3-amine, including:
1. Investigating its potential use as a therapeutic agent in other diseases such as diabetes and cardiovascular disease.
2. Studying its pharmacokinetics and toxicity in animal models to determine its safety and efficacy in humans.
3. Developing novel derivatives of 5-Hexyl-1,2-oxazol-3-amine with improved pharmacological properties.
4. Exploring its potential use as a diagnostic tool in other neurodegenerative diseases such as Parkinson's disease.
In conclusion, 5-Hexyl-1,2-oxazol-3-amine is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-Hexyl-1,2-oxazol-3-amine involves the reaction between hexylamine and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain 5-Hexyl-1,2-oxazol-3-amine. This method has been optimized to yield high purity and high yield of 5-Hexyl-1,2-oxazol-3-amine.

Scientific Research Applications

5-Hexyl-1,2-oxazol-3-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-Hexyl-1,2-oxazol-3-amine has also been investigated for its potential use as a diagnostic tool in Alzheimer's disease.

properties

CAS RN

119409-95-9

Product Name

5-Hexyl-1,2-oxazol-3-amine

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

5-hexyl-1,2-oxazol-3-amine

InChI

InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)11-12-8/h7H,2-6H2,1H3,(H2,10,11)

InChI Key

DNDNXOGZEUDOJK-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC(=NO1)N

Canonical SMILES

CCCCCCC1=CC(=NO1)N

synonyms

3-Isoxazolamine,5-hexyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.